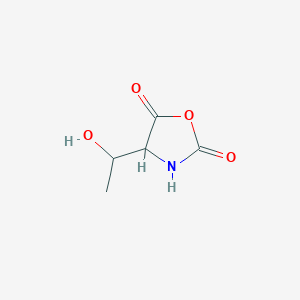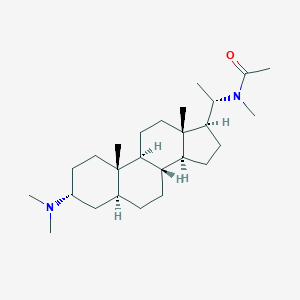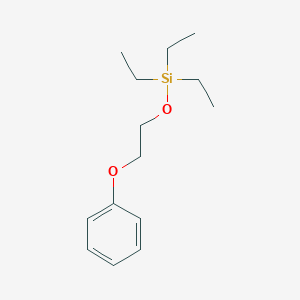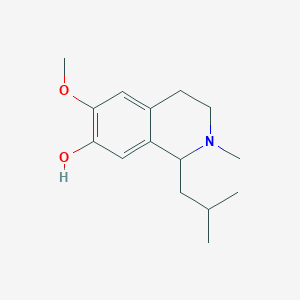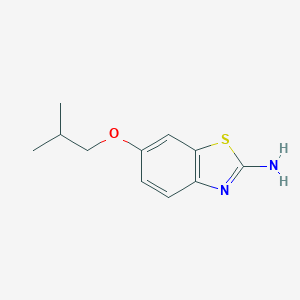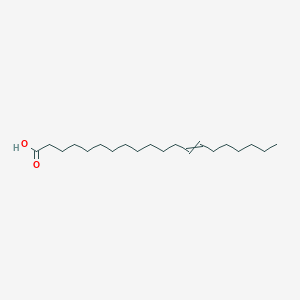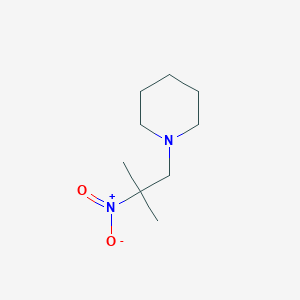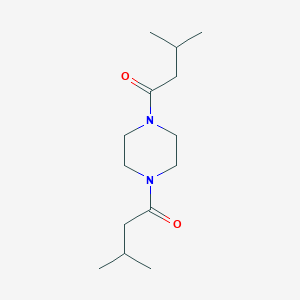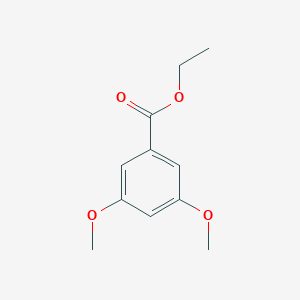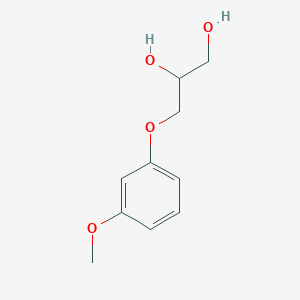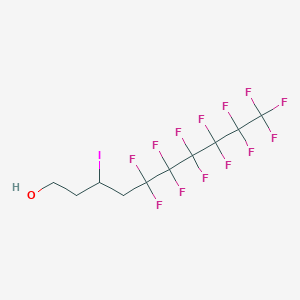
3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a decanol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactive nature of the fluorinating and iodinating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various fluorinated alcohols or hydrocarbons.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols or hydrocarbons.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other fluorinated compounds.
- Employed in the study of fluorine chemistry and its effects on molecular properties.
Biology:
- Investigated for its potential use in biological imaging due to its unique fluorine content.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its hydrophobic nature.
- Investigated for its antimicrobial properties.
Industry:
- Utilized in the production of high-performance coatings and materials.
- Employed in the manufacture of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart hydrophobicity and chemical stability, while the iodine atom can participate in various chemical reactions. The compound can interact with biological membranes, altering their properties and potentially affecting cellular processes.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
Comparison:
- Uniqueness: 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
- Chemical Properties: Compared to similar fluorinated compounds, this compound exhibits higher thermal stability and resistance to chemical degradation.
- Applications: While similar compounds are used in coatings and materials, this compound has broader applications in biological and medical research due to its unique functional groups.
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBQGMQWGMDRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895381 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-68-4 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
